2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL
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Overview
Description
2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique structural features, which include a triazine ring substituted with methoxyphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine, followed by cyclization to form the triazine ring. The reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the formation of the triazine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-benzothiazole
- 4-Methoxyphenethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
Compared to similar compounds, 2-[4-(4-METHOXYPHENYL)-6-PHENYL-1,3,5-TRIAZIN-2-YL]PHENOL stands out due to its unique triazine core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
154825-62-4 |
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Molecular Formula |
C22H17N3O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-phenyl-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C22H17N3O2/c1-27-17-13-11-16(12-14-17)21-23-20(15-7-3-2-4-8-15)24-22(25-21)18-9-5-6-10-19(18)26/h2-14,26H,1H3 |
SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4O |
Synonyms |
2-[4-(4-Methoxyphenyl)-6-phenyl-1,3,5-triazin-2-yl]phenol |
Origin of Product |
United States |
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